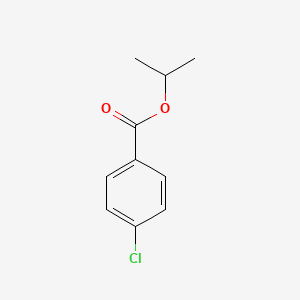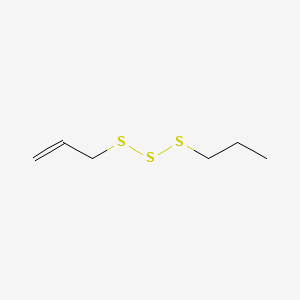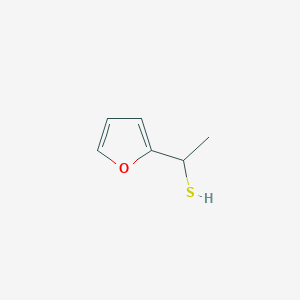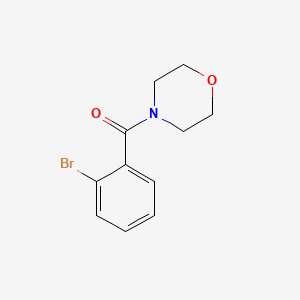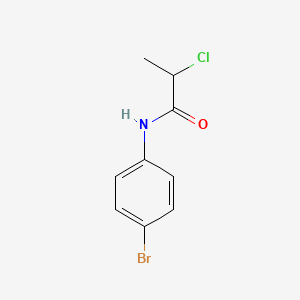
Nonyl chloroformate
概要
説明
Nonyl chloroformate (NCF) is a colorless and oily substance. It belongs to the group of chloroformates and is formally an ester of chloroformic acid . Its molecular formula is C10H19ClO2 .
Molecular Structure Analysis
The molecular structure of Nonyl chloroformate consists of 10 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The IUPAC name for this compound is nonyl carbonochloridate .Chemical Reactions Analysis
Chloroformates, including Nonyl chloroformate, are used in various chemical reactions. They react with amines to form carbamates and with alcohols to form carbonate esters . They also react with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
Nonyl chloroformate has a boiling point of 235-238°C and a density of 0.977 g/mL at 25°C. It is soluble in organic solvents like methanol, ethanol, and chloroform, but insoluble in water.科学的研究の応用
Peptide Synthesis
Nonyl chloroformate is commonly used in peptide synthesis as a protecting agent for amino groups. It prevents unwanted side reactions by temporarily modifying the reactive groups during the synthesis process. This is particularly important in the stepwise construction of peptide chains, where selectivity is crucial. The use of nonyl chloroformate ensures that the amino group can be deprotected at a later stage without affecting the integrity of the peptide chain .
Antibacterial and Antifungal Agents
Research has shown that derivatives of nonyl chloroformate, such as carbamates synthesized from 4-nitrophenylchloroformate, exhibit promising antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, showing significant potential as new antimicrobial agents .
Antioxidant Properties
In addition to antimicrobial activity, nonyl chloroformate derivatives have also demonstrated strong antioxidant properties. This is measured through their ability to scavenge free radicals, which is a valuable trait in the development of compounds that can protect the body from oxidative stress .
Solvolysis Studies
Nonyl chloroformate is used in solvolysis studies to understand reaction mechanisms, particularly in nucleophilic substitution reactions. These studies are essential for elucidating the behavior of chloroformates in various solvents, which is critical for their application in industrial and pharmaceutical contexts .
Protecting Group in Organic Synthesis
Beyond peptide synthesis, nonyl chloroformate serves as a protecting group in a broader range of organic synthesis applications. It is used to protect hydroxyl and thiol groups, among others, during complex synthetic procedures, ensuring that only the desired reactions take place .
Material Science
In material science, nonyl chloroformate is used to modify the surface properties of materials. For example, it can be used to introduce hydrophobic groups onto the surface of polymers, enhancing their water resistance and altering their interaction with other substances .
Analytical Chemistry
Nonyl chloroformate finds applications in analytical chemistry as a derivatization agent. It is used to prepare samples for analysis by gas chromatography or mass spectrometry, improving the detection and quantification of various compounds .
N-Dealkylation Reactions
This compound is also employed in N-dealkylation reactions of tertiary amines. Such reactions are important for the modification of natural compounds and the synthesis of pharmaceuticals, where the removal of alkyl groups is required .
Safety and Hazards
Nonyl chloroformate is considered hazardous. It is corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
作用機序
Target of Action
Nonyl chloroformate is an organic compound that is commonly used as a reagent in organic synthesis . It is primarily used as a substrate or reagent, especially in esterification reactions .
Mode of Action
Nonyl chloroformate belongs to the class of organic compounds known as chloroformates . These are esters of chloroformic acid and contain the R-O-C(=O)-Cl functional group . In the presence of amines, it forms carbamates, and with alcohols, it forms carbonate esters . It can also react with carboxylic acids to form mixed anhydrides .
Biochemical Pathways
Chloroformates, in general, are known to be involved in the transformation of a wide array of metabolites (amino acids, amines, carboxylic acids, phenols) for analysis by gas chromatography/mass spectrometry .
Pharmacokinetics
It is soluble in organic solvents such as ether and ethanol, but insoluble in water , which could influence its bioavailability and distribution.
Result of Action
The specific molecular and cellular effects of nonyl chloroformate’s action depend on the context of its use. In organic synthesis, it can facilitate the formation of various organic compounds through esterification reactions .
Action Environment
Nonyl chloroformate is a flammable liquid with an irritating odor . It should be stored under inert gas and away from moisture, as it is moisture sensitive . Its reactivity and efficacy can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .
特性
IUPAC Name |
nonyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOFPDUSOTWTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337781 | |
| Record name | Nonyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonyl chloroformate | |
CAS RN |
57045-82-6 | |
| Record name | Nonyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl Chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

